molecular formula C10H23N2OP B7949719 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium

1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium

Cat. No.: B7949719
M. Wt: 218.28 g/mol
InChI Key: NWPICSWRPYISGA-UHFFFAOYSA-N
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Description

1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is a chemical compound that belongs to the class of phosphazenes It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further stabilized by two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization with a suitable reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, ensuring high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers. This coordination can facilitate various chemical transformations, making it a valuable compound in catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butylimidazol-2-ylidene
  • 1,3-Di-tert-butyl-2-phospha(III)imidazolidine-2-one
  • 1,3-Di-tert-butyl-2-phospha(V)imidazolidine-2-thione

Uniqueness

1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is unique due to its specific phosphorus oxidation state and the presence of tert-butyl groups, which provide steric hindrance and stability. This makes it distinct from other similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

1,3-ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h14H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPICSWRPYISGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN([PH+]1[O-])C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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